Docosahexaenoic acid

Vue d'ensemble

Description

Méthodes De Préparation

L'acide docosahexaénoïque peut être biosynthétisé à partir d'acide alpha-linolénique ou fabriqué commercialement à partir de microalgues . La voie de synthèse implique l'extraction de l'acide docosahexaénoïque de l'huile de poisson ou de microalgues, suivie de processus de purification pour obtenir le composé souhaité . Les méthodes de production industrielle impliquent généralement la culture de microalgues dans des environnements contrôlés, suivie de l'extraction et de la purification de l'acide docosahexaénoïque .

Analyse Des Réactions Chimiques

L'acide docosahexaénoïque subit diverses réactions chimiques, notamment l'oxydation, la réduction et l'époxydation . Les réactifs et les conditions courants utilisés dans ces réactions comprennent les enzymes du cytochrome P450, qui catalysent l'époxydation de l'acide docosahexaénoïque pour former l'acide 19,20-époxydocosapentaénoïque . Les principaux produits formés à partir de ces réactions comprennent les métabolites époxy, qui ont été rapportés pour médiatiser l'activité antitumorale en inhibant l'angiogenèse, la croissance tumorale et la métastase .

Applications de la recherche scientifique

L'acide docosahexaénoïque a un large éventail d'applications de recherche scientifique. En chimie, il est utilisé comme précurseur pour la synthèse de divers composés bioactifs . En biologie, il est étudié pour son rôle dans la structure et la fonction des membranes cellulaires . En médecine, l'acide docosahexaénoïque est utilisé comme complément alimentaire pour soutenir la santé du cerveau et du système cardiovasculaire . Il est également étudié pour ses effets thérapeutiques potentiels dans des affections telles que la maladie d'Alzheimer, la dépression et les maladies cardiovasculaires . Dans l'industrie, l'acide docosahexaénoïque est utilisé dans la production de compléments alimentaires et d'aliments fonctionnels .

Mécanisme d'action

Le mécanisme d'action de l'acide docosahexaénoïque implique son incorporation dans les membranes cellulaires, où il influence la fluidité de la membrane et la fonction des récepteurs . On pense qu'il exerce ses effets par le biais de diverses cibles moléculaires et voies, notamment la modulation des réponses inflammatoires et la régulation de l'expression des gènes . Les métabolites époxy de l'acide docosahexaénoïque ont été rapportés pour médiatiser l'activité antitumorale en inhibant l'angiogenèse, la croissance tumorale et la métastase .

Applications De Recherche Scientifique

Nutritional and Developmental Applications

DHA is essential for fetal development, particularly for neural and retinal growth. Its importance extends to various life stages, influencing cognitive performance and eye health in adults and the elderly.

- Fetal Development : Adequate DHA intake during pregnancy is linked to improved gestational length and cognitive outcomes in infants .

- Cognitive Function : DHA supplementation has shown potential benefits in enhancing cognitive function in healthy young adults and reducing age-related cognitive decline .

Cardiovascular Health

DHA contributes to cardiovascular health by modulating lipid profiles and reducing inflammation.

- Bioavailability Enhancements : Delivery systems such as microemulsions have been developed to improve DHA's bioavailability, leading to significant increases in heart lipid levels .

- Anti-inflammatory Effects : DHA has been shown to decrease pro-inflammatory cytokines like TNF-α and IL-1β, which are associated with cardiovascular diseases .

Anti-Inflammatory Properties

DHA is a precursor to specialized pro-resolving mediators (SPMs), which are crucial for resolving inflammation.

- Therapeutic Benefits : SPMs derived from DHA, such as resolvins and protectins, have demonstrated efficacy in managing chronic inflammatory diseases .

- Clinical Applications : Research indicates that DHA can ameliorate conditions like arthritis and inflammatory bowel disease through its anti-inflammatory pathways .

Cancer Treatment

DHA has emerged as a promising adjuvant in cancer therapy, particularly for enhancing the efficacy of chemotherapeutic agents.

- Chemoresistance : Studies have shown that DHA can sensitize drug-resistant breast cancer cells to chemotherapy drugs like doxorubicin, promoting apoptosis and inhibiting cell proliferation .

- Mechanisms of Action : The mechanisms involve modulation of drug efflux pumps, increased drug accumulation in cancer cells, and activation of apoptotic pathways .

Metabolic Disorders

DHA has been investigated for its role in managing metabolic disorders such as obesity and diabetes.

- Anti-obesity Effects : Research indicates that DHA can reduce liver weight and triglyceride levels in models of obesity, suggesting potential benefits for metabolic health .

- Diabetes Management : DHA supplementation has been associated with reduced oxidative stress in diabetic models, highlighting its protective effects on metabolic health .

Delivery Systems for Enhanced Bioavailability

Due to its low solubility and stability issues, various delivery systems have been developed to enhance the bioavailability of DHA.

| Delivery System | Application | Results |

|---|---|---|

| Microemulsions | Cardiovascular diseases | Increased bioavailability by 77% |

| Nanoparticles | Neurological development | Enhanced DHA content in the brain |

| Microcapsules | General absorption | Increased levels of DHA in blood |

| Liposomes | Functional food applications | Improved oxidative stability |

These innovative systems not only improve absorption but also protect DHA from degradation during digestion, ensuring that more of it reaches systemic circulation .

Mécanisme D'action

The mechanism of action of doconexent involves its incorporation into cell membranes, where it influences membrane fluidity and receptor function . It is believed to exert its effects through various molecular targets and pathways, including the modulation of inflammatory responses and the regulation of gene expression . Epoxy metabolites of doconexent have been reported to mediate anti-tumor activity by inhibiting angiogenesis, tumor growth, and metastasis .

Comparaison Avec Des Composés Similaires

L'acide docosahexaénoïque est unique parmi les acides gras oméga-3 en raison de son degré élevé d'insaturation et de son rôle spécifique dans la fonction cérébrale et rétinienne . Des composés similaires comprennent l'acide eicosapentaénoïque et l'acide alpha-linolénique, qui sont également des acides gras oméga-3 mais diffèrent par leur structure chimique et leurs fonctions biologiques . L'acide eicosapentaénoïque, par exemple, a cinq doubles liaisons par rapport aux six doubles liaisons de l'acide docosahexaénoïque, et il est principalement impliqué dans la régulation des réponses inflammatoires . L'acide alpha-linolénique, quant à lui, est un acide gras oméga-3 à chaîne plus courte qui sert de précurseur à la synthèse de l'acide docosahexaénoïque et de l'acide eicosapentaénoïque .

Propriétés

Key on ui mechanism of action |

DHA and its conversion to other lipid signalling moleccules compete with the arachidonic acid cascade from endogenous phospholipids and shift the inflammatory state to being more anti-inflammatory. DHA inhibits endotoxin-stimulated production of IL-6 and IL-8 in human endothelial cells. Derivatives of DHA are anti-inflammatory lipid mediators. Lipid mediators resolvin D1 and protectin D1 all inhibit transendothelial migration of neutrophils, so preventing neutrophilic infiltration at sites of inflammation, resolvin D1 inhibits IL-1β production, and protectin D1 inhibits TNF and IL-1β production. Monoxydroxy derivative of DHA converted by LOX inhibit thromboxane-induced platelet aggregation. DHA supplementation has also shown to reduce the levels of serum C-reactive protein (CRP) and other circulating markers of inflammation such as neutrophils in hypertriglyceridemic men. DHA acts as a ligand at peroxisome proliferator-activated receptor (PPAR) gamma and alpha that regulate lipid signalling molecule-mediated transduction pathways and modulate inflammation. As a natural ligand, DHA induces a protective effect in retinal tissues by activating retinoid x receptors and subsequent ERK/MAPK signaling pathway in photoreceptors to promote their survival and differentiation, stimulating the expression of antiapoptotic proteins such as Bcl-2 and preserving mitochondrial membrane potential. |

|---|---|

Numéro CAS |

6217-54-5 |

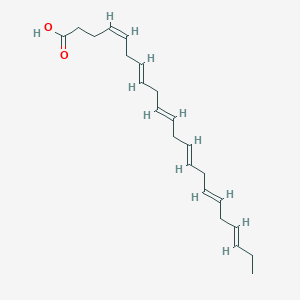

Formule moléculaire |

C22H32O2 |

Poids moléculaire |

328.5 g/mol |

Nom IUPAC |

(4E,7E,10E,13E,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoic acid |

InChI |

InChI=1S/C22H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h3-4,6-7,9-10,12-13,15-16,18-19H,2,5,8,11,14,17,20-21H2,1H3,(H,23,24)/b4-3-,7-6-,10-9+,13-12+,16-15+,19-18+ |

Clé InChI |

MBMBGCFOFBJSGT-OBOJEMQYSA-N |

SMILES |

CCC=CCC=CCC=CCC=CCC=CCC=CCCC(=O)O |

SMILES isomérique |

CC/C=C\C/C=C\C/C=C/C/C=C/C/C=C/C/C=C/CCC(=O)O |

SMILES canonique |

CCC=CCC=CCC=CCC=CCC=CCC=CCCC(=O)O |

Apparence |

Assay:≥98%A solution in ethanol |

Key on ui other cas no. |

6217-54-5 |

Description physique |

Liquid |

Synonymes |

Acids, Docosahexaenoic Acids, Docosahexenoic Docosahexaenoate Docosahexaenoic Acid (All-Z Isomer) Docosahexaenoic Acid Dimer (All-Z Isomer) Docosahexaenoic Acid, 3,6,9,12,15,18-Isomer Docosahexaenoic Acid, 4,7,10,13,16,19-(All-Z-Isomer) Docosahexaenoic Acid, 4,7,10,13,16,19-(All-Z-Isomer), Cerium Salt Docosahexaenoic Acid, 4,7,10,13,16,19-(All-Z-Isomer), Cesium Salt Docosahexaenoic Acid, 4,7,10,13,16,19-(All-Z-Isomer), Potassium Salt Docosahexaenoic Acid, 4,7,10,13,16,19-(Z,Z,Z,Z,Z,E-Isomer) Docosahexaenoic Acid, 4,7,10,13,16,19-Isomer Docosahexaenoic Acid, 4,7,10,13,16,19-Isomer, Sodium Salt Docosahexaenoic Acid, Sodium Salt Docosahexaenoic Acids Docosahexenoic Acids |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: [] Research suggests that dietary DHA can improve learning ability in rat models of Alzheimer's disease. This effect is linked to an increased DHA/arachidonic acid ratio in the cortico-hippocampal region, reduced neuronal apoptosis, enhanced antioxidant defense mechanisms, and increased levels of reduced glutathione and glutathione reductase activity in the brain.

ANone: [] Docosahexaenoic acid has been shown to inhibit the invasion and metastasis of human ovarian cancer cells. It achieves this by modulating the NF-κB signaling pathway, downregulating the expression of genes like WAVE3, vascular endothelial growth factor, and MMP-9, while upregulating genes like KISS-1, TIMP-1, and PPAR-γ.

ANone: [, , ] Yes, this compound is a precursor to specialized pro-resolving mediators (SPMs) like resolvins and protectins. These molecules exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators such as prostaglandins, leukotrienes, and thromboxanes. They also modulate leukocyte trafficking and suppress the activity of the transcription factor NFκB.

ANone: this compound has a molecular formula of C22H32O2 and a molecular weight of 328.49 g/mol.

ANone: [] The stability of this compound can be enhanced through conjugation with other molecules. For instance, conjugating DHA with 2’,2’-difluorodeoxycytidine (dFdC) to create DHA-dFdC has been shown to improve its stability in aqueous solutions, particularly in the presence of vitamin E.

ANone: [] While some studies suggest a potential benefit, a meta-analysis of randomized controlled trials revealed no significant effect of DHA supplementation on the incidence of BPD in preterm infants.

ANone: [, ] this compound exhibits pleiotropic effects on the cardiovascular system, including anti-inflammatory, anti-atherogenic, and antithrombotic actions. Studies have shown that it can reduce platelet aggregation, stabilize atherosclerotic plaques, and decrease the levels of inflammatory markers like TNF-alpha and interleukin-6.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.